molecular formula C18H16ClN5O3S B2668161 methyl 2-(2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 554426-09-4

methyl 2-(2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2668161
CAS No.: 554426-09-4
M. Wt: 417.87
InChI Key: CDSHWKOAWDCCFH-UHFFFAOYSA-N
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Description

This compound (molecular formula: C₁₈H₁₆ClN₅O₃S; molecular weight: 417.868 g/mol) features a 1,2,4-triazole core substituted with:

  • An amino group at position 2.
  • A 4-chlorophenyl group at position 3.
  • A sulfanyl acetamido-benzoate side chain at position 3, linked via a thioether bond .

Properties

IUPAC Name

methyl 2-[[2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O3S/c1-27-17(26)13-4-2-3-5-14(13)21-15(25)10-28-18-23-22-16(24(18)20)11-6-8-12(19)9-7-11/h2-9H,10,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSHWKOAWDCCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses the synthesis, biological activity, and research findings related to this compound, supported by data tables and relevant case studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of various precursors. The synthesis typically starts with the formation of a 4H-1,2,4-triazole derivative, which is then modified to introduce the sulfanyl and acetamido groups. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Antimicrobial Activity

Recent studies have shown that derivatives of triazole compounds exhibit promising antimicrobial properties . For example:

  • Study Findings : In a study evaluating various triazole derivatives, several compounds demonstrated significant activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The synthesized methyl benzoate derivatives showed moderate to strong antibacterial activity, with some exhibiting an IC50 value as low as 12.39 µg/mL against urease enzymes .
CompoundTarget BacteriaIC50 (µg/mL)
11aSalmonella typhi12.39
11dBacillus subtilis16.12

Anticancer Activity

The compound's potential in anticancer therapy is also noteworthy. Research indicates that triazole derivatives can inhibit carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors:

  • Binding Affinity : A related compound exhibited a binding affinity (K_d) of 0.12 nM towards CAIX, suggesting that modifications in the triazole structure could enhance anticancer properties .

Case Studies

  • Case Study on Antimicrobial Efficacy : In a comparative study of triazole derivatives, this compound was found to be one of the most effective compounds against urease activity. This suggests its potential use in treating infections related to urease-producing bacteria.
  • Anticancer Assessment : A study focusing on the structural modifications of triazoles reported that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines, indicating that further exploration into its derivatives could yield effective cancer therapeutics .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of methyl 2-(2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves the reaction of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole with appropriate acetamido and benzoate derivatives. The resulting compound features a triazole ring known for its biological activity and a sulfanyl group that enhances its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. This compound has been studied for its effectiveness against various bacterial and fungal strains. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Triazole derivatives are known to inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies suggest that this compound may selectively target cancer cells while sparing normal cells, potentially leading to fewer side effects compared to conventional chemotherapy .

Enzyme Inhibition

The compound has shown promise as an inhibitor of carbonic anhydrase (CA), particularly CAIX, which is overexpressed in various tumors. The binding affinity of the compound to CAIX indicates its potential use in cancer therapy by disrupting the pH regulation within tumor microenvironments .

Study on Antimicrobial Activity

In a study published in the International Journal of Molecular Sciences, researchers synthesized several triazole derivatives and evaluated their antimicrobial efficacy. This compound was among the compounds tested, demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria .

Study on Anticancer Effects

Another study focused on the anticancer properties of triazole derivatives highlighted the ability of this compound to induce apoptosis in cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues
2.1.1 Methyl 4-[({[4-Amino-5-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetyl)Amino]Benzoate
  • Key Difference : Replaces the 4-chlorophenyl group with a phenyl moiety.
  • Molecular weight decreases slightly (410.42 g/mol vs. 417.87 g/mol) .
2.1.2 2-{[4-Amino-5-(2-Chlorophenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Butylphenyl)Acetamide
  • Key Difference : 2-Chlorophenyl substitution (vs. 4-chlorophenyl) and an N-(4-butylphenyl)acetamide side chain.
  • Impact : The ortho-chlorine may sterically hinder interactions, while the butylphenyl group enhances lipophilicity (molecular weight: 443.93 g/mol) .
2.1.3 Sodium 2-((4-Amino-5-(Thiophen-2-ylmethyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetate
  • Key Difference : Substitutes 4-chlorophenyl with a thiophene-methyl group and includes a sodium carboxylate moiety.
  • Impact : Enhanced solubility due to the ionic carboxylate group. Reported to exhibit actoprotective and anti-stress activity in rats .
2.4 Physicochemical and Pharmacokinetic Properties
  • Lipophilicity : The 4-chlorophenyl group in the target compound increases logP compared to phenyl or thiophene analogs, suggesting improved membrane permeability .
  • Solubility : Ester groups (e.g., methyl benzoate in the target) may reduce aqueous solubility versus carboxylate salts (e.g., sodium derivative in ) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl 2-(2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves condensation of 4-amino-triazole derivatives with substituted benzaldehyde or acetamide intermediates under reflux in ethanol with glacial acetic acid as a catalyst. Key variables include reaction time (4–6 hours), solvent choice (absolute ethanol for solubility), and stoichiometric ratios of reactants. Yield optimization requires monitoring by TLC and purification via recrystallization or column chromatography .
  • Data Insight : Evidence suggests that substituents on the triazole ring (e.g., 4-chlorophenyl) enhance electrophilicity, improving coupling efficiency. However, steric hindrance from bulky groups may reduce yields by 10–15% .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., sulfanyl acetamido linkage) via chemical shifts (δ 7.5–8.5 ppm for aromatic protons, δ 3.8 ppm for methyl ester) .
  • X-ray Crystallography : Resolves molecular geometry, including dihedral angles between the triazole and benzoate moieties. Cambridge Crystallographic Data Centre (CCDC) depositions (e.g., CCDC-1441403) provide reference structures .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 463.32 for [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in silico models for this compound?

  • Methodology :

  • Experimental Validation : Replicate assays under standardized conditions (e.g., MIC testing for antimicrobial activity). Discrepancies may arise from assay sensitivity (e.g., broth microdilution vs. agar diffusion) or cellular uptake variability .
  • Computational Adjustments : Use molecular docking with updated protein targets (e.g., PDB IDs) and incorporate solvation effects in DFT calculations to improve binding affinity predictions .
    • Case Study : A 2024 study noted a 20% disparity in antifungal activity between in vitro (IC₅₀ = 12 µM) and in silico (predicted IC₅₀ = 9 µM) results, attributed to membrane permeability limitations .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of analogs with modified triazole substituents?

  • Methodology :

  • Substituent Screening : Replace 4-chlorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity.
  • Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical hydrogen-bonding motifs (e.g., triazole N-atoms) and hydrophobic pockets .
    • Data Insight : Cycloheptyl or adamantyl groups at the triazole 4-position enhance metabolic stability but reduce solubility by ~30% .

Q. How can computational modeling predict metabolic pathways and toxicity profiles?

  • Methodology :

  • ADMET Prediction : Tools like SwissADME estimate CYP450 interactions (e.g., CYP3A4 inhibition risk) and hepatotoxicity.
  • Metabolite Identification : Simulate Phase I/II metabolism via BioTransformer 3.0, focusing on ester hydrolysis (methyl benzoate → carboxylic acid) and sulfanyl oxidation .

Safety and Handling Protocols

Q. What are the critical safety precautions for handling this compound in laboratory settings?

  • Protocols :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/oral exposure.
  • Storage : Keep in airtight containers at –20°C to prevent degradation.
  • Spill Management : Neutralize with activated charcoal and dispose via hazardous waste protocols .
    • Note : The compound’s sulfanyl group may release H₂S under acidic conditions, requiring gas detectors in workspaces .

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